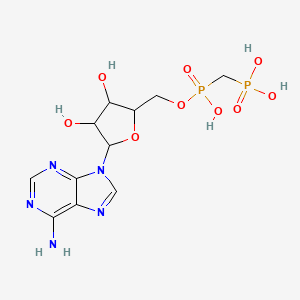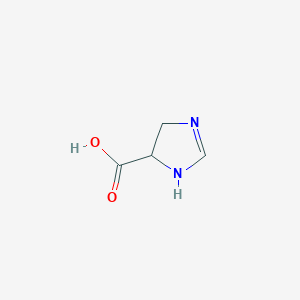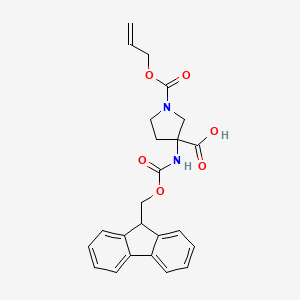
(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico es un complejo compuesto orgánico que pertenece a la clase de los ácidos pirrolidina carboxílicos. Este compuesto se caracteriza por la presencia de un grupo protector fluorenilmetoxocarbonilo (Fmoc) y un grupo protector aliloxicarbonilo (Alloc). Estos grupos protectores se utilizan comúnmente en la síntesis de péptidos para proteger los aminoácidos de reacciones no deseadas durante el proceso de síntesis.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico típicamente implica múltiples pasos. Un método común comienza con la preparación del anillo pirrolidínico, seguido de la introducción de los grupos protectores Fmoc y Alloc. Las condiciones de reacción a menudo implican el uso de solventes orgánicos como el diclorometano y reactivos como la diisopropilcarbodiimida (DIC) y la N-hidroxisuccinimida (NHS) para facilitar las reacciones de acoplamiento.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico puede implicar sintetizadores de péptidos automatizados que pueden manejar síntesis a gran escala. Estas máquinas utilizan secuencias preprogramadas para agregar los reactivos y solventes necesarios de manera controlada, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el carbono carbonílico.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones de proteínas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de (S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos protectores Fmoc y Alloc juegan un papel crucial en la prevención de reacciones secundarias no deseadas, permitiendo que el compuesto interactúe selectivamente con su objetivo previsto. Las vías implicadas a menudo incluyen la formación de enlaces covalentes con residuos del sitio activo de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos similares
(S)-ácido 3-Fmoc-NH-1-Boc-pirrolidina-3-carboxílico: Estructura similar pero con un grupo protector tert-butiloxicarbonilo (Boc) en lugar de Alloc.
(S)-ácido 3-Fmoc-NH-1-Cbz-pirrolidina-3-carboxílico: Contiene un grupo protector benciloxicarbonilo (Cbz).
Singularidad
(S)-ácido 3-Fmoc-NH-1-Alloc-pirrolidina-3-carboxílico es único debido a la presencia de ambos grupos protectores Fmoc y Alloc, que proporcionan un alto grado de selectividad y versatilidad en aplicaciones sintéticas. Esta protección dual permite la desprotección y funcionalización secuenciales, lo que lo convierte en una herramienta valiosa en la síntesis orgánica compleja y la química de péptidos.
Propiedades
Fórmula molecular |
C24H24N2O6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28) |
Clave InChI |
WPUXGXNICFPBSL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)

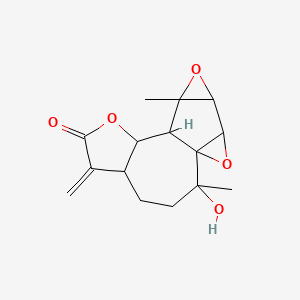

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
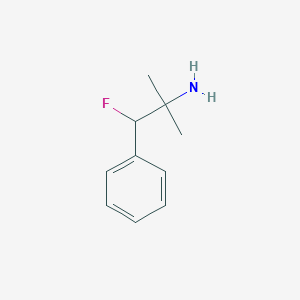
![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
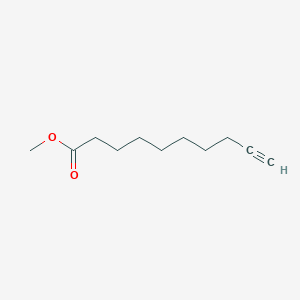
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
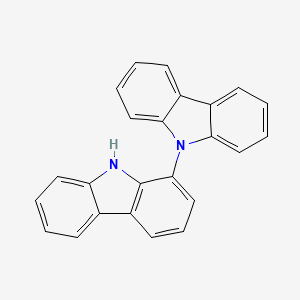
![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
